molecular formula C14H15NO5 B5667486 Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B5667486
M. Wt: 277.27 g/mol
InChI Key: QHBNTXBHKHDRNC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline skeleton with hydroxy and methoxy substituents. The structural formula is as follows:

C12H13NO5\text{C}_{12}\text{H}_{13}\text{N}\text{O}_5

This compound's unique structure contributes to its reactivity and biological properties, making it a valuable candidate for further study in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. Its hydroxy and methoxy groups enhance binding affinity to enzyme active sites, modulating their activity.
  • Cell Cycle Interference : Research indicates that this compound can induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell proliferation. Specifically, it has been observed to influence the phosphorylation status of key signaling proteins such as STAT5 and ERK1/2, leading to apoptosis in certain leukemia models .
  • Chemiluminescence : this compound exhibits chemiluminescent properties, which can be leveraged for analytical applications in biological assays .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML) cells. It induced apoptosis and cell cycle arrest at the G0/G1 phase, with IC50 values indicating potent activity against specific leukemia models such as MOLM-13 and MV4-11 .
  • Mechanistic Insights : The compound was shown to selectively inhibit FLT3 kinase activity, a target commonly associated with AML. This inhibition resulted in reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique efficacy:

Compound NameTarget ActivityIC50 (μM)Mechanism
This compoundFLT3 Inhibition<10Apoptosis induction
4-HydroxyquinolineGeneral Cytotoxicity>20Non-specific
Quinoline Derivative XFLT3 Inhibition15Less selective

Properties

IUPAC Name

ethyl 6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)10-7-15-12-9(13(10)16)5-8(18-2)6-11(12)19-3/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBNTXBHKHDRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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